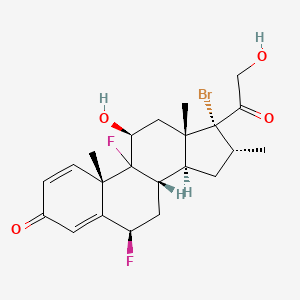

20-Dihydro-20-O-phenyl desmycosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

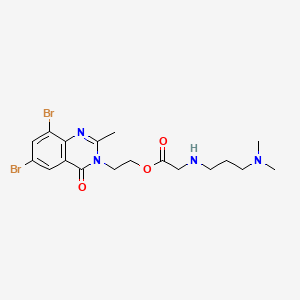

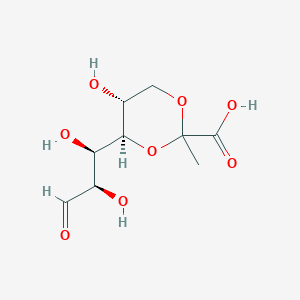

20-Dihydro-20-O-phenyl desmycosin is a derivative of the macrolide antibiotic desmycosin. Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring. This compound is known for its antibacterial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Dihydro-20-O-phenyl desmycosin involves the modification of desmycosin. One common method includes the protection of the aldehyde and hydroxyl groups, followed by oxidation and deprotection . The conjugation of various amino acids and peptides with the macrolide aldehyde group can be carried out by direct reductive amination or through binding via oxime using preliminarily obtained derivatives of 2-aminooxy-acetic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve fermentation processes using mutant strains of Streptomyces fradiae, which provide new macrolides as starting materials for chemical modification . These processes are optimized for large-scale production to meet the demand for antibiotic applications.

Chemical Reactions Analysis

Types of Reactions

20-Dihydro-20-O-phenyl desmycosin undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of aldehyde groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: DCC (Dicyclohexylcarbodiimide), Pyr-WA (Pyridinium chlorochromate), DMSO (Dimethyl sulfoxide).

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Various alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of desmycosin with modified functional groups, enhancing their antibacterial properties .

Scientific Research Applications

20-Dihydro-20-O-phenyl desmycosin has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of new macrolide antibiotics.

Biology: Studied for its interaction with bacterial ribosomes and its ability to inhibit protein synthesis.

Mechanism of Action

The mechanism of action of 20-Dihydro-20-O-phenyl desmycosin involves binding to the bacterial ribosome, specifically in the nascent peptide exit tunnel near the peptidyl transferase center . This binding inhibits bacterial protein synthesis, leading to the suppression of bacterial growth. The compound’s effectiveness depends on its ability to interact with the ribosomal RNA and proteins, which can be affected by mutations in the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

- Tylosin

- Desmycosin

- Macrocin

- Lactenocin

- 2’'-O-demethylmacrocin

- 2’'-O-demethyllactenocin

Uniqueness

20-Dihydro-20-O-phenyl desmycosin is unique due to its specific modifications, which enhance its antibacterial properties and improve its bioavailability compared to other macrolides . Its ability to inhibit resistant bacterial strains makes it a valuable compound in the development of new antibiotics .

Properties

CAS No. |

91661-60-8 |

|---|---|

Molecular Formula |

C45H71NO14 |

Molecular Weight |

850.0 g/mol |

IUPAC Name |

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-phenoxyethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C45H71NO14/c1-11-35-31(24-56-45-43(54-10)42(53-9)39(51)29(6)58-45)21-25(2)17-18-33(47)26(3)22-30(19-20-55-32-15-13-12-14-16-32)41(27(4)34(48)23-36(49)59-35)60-44-40(52)37(46(7)8)38(50)28(5)57-44/h12-18,21,26-31,34-35,37-45,48,50-52H,11,19-20,22-24H2,1-10H3/b18-17+,25-21+/t26-,27+,28-,29-,30+,31-,34-,35-,37+,38+,39-,40-,41-,42-,43-,44+,45?/m1/s1 |

InChI Key |

HZIOKXAJYAYHND-BBJHFRLJSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)CCOC3=CC=CC=C3)C)\C)COC4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCOC3=CC=CC=C3)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)